Cas no 2248201-71-8 ((2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine)
(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-6507511
- 2248201-71-8
- (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine
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- Inchi: 1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1
- InChI Key: AROZDPHXOAMLPC-MRVPVSSYSA-N
- SMILES: FC1C=CC=CC=1C[C@@H](C)CN
Computed Properties
- Exact Mass: 167.111027613g/mol
- Monoisotopic Mass: 167.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26Ų
(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507511-0.05g |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
2248201-71-8 | 95.0% | 0.05g |
$707.0 | 2025-03-14 | |
| Enamine | EN300-6507511-0.1g |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
2248201-71-8 | 95.0% | 0.1g |
$741.0 | 2025-03-14 | |
| Enamine | EN300-6507511-0.25g |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
2248201-71-8 | 95.0% | 0.25g |
$774.0 | 2025-03-14 | |
| Enamine | EN300-6507511-0.5g |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
2248201-71-8 | 95.0% | 0.5g |
$809.0 | 2025-03-14 | |
| Enamine | EN300-6507511-1.0g |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
2248201-71-8 | 95.0% | 1.0g |
$842.0 | 2025-03-14 | |
| Enamine | EN300-6507511-2.5g |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
2248201-71-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-14 | |
| Enamine | EN300-6507511-5.0g |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
2248201-71-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-14 | |
| Enamine | EN300-6507511-10.0g |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
2248201-71-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-14 |
(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine
Research Brief on (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine (CAS: 2248201-71-8): Recent Advances and Applications
The compound (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine (CAS: 2248201-71-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amine, characterized by a fluorophenyl group and a methyl substituent, has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurological and psychiatric disorders. Recent studies have explored its synthesis, pharmacokinetics, and biological activity, positioning it as a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the enantioselective synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine, emphasizing its high purity and yield through catalytic asymmetric hydrogenation. The research demonstrated that the (R)-enantiomer exhibits superior binding affinity to specific serotonin and dopamine receptors compared to its (S)-counterpart, suggesting its potential as a selective modulator for these neurotransmitter systems. This finding is particularly relevant for the development of novel antidepressants and antipsychotics.
Further investigations into the pharmacokinetic properties of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine revealed favorable blood-brain barrier penetration and metabolic stability. A preclinical study conducted by researchers at the University of California, San Francisco, reported that the compound exhibited a half-life of approximately 8 hours in rodent models, with minimal off-target effects. These properties underscore its suitability for further clinical evaluation, particularly in the treatment of disorders such as major depressive disorder and schizophrenia.
In addition to its neurological applications, (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine has shown promise in oncology research. A 2024 study in Cancer Research identified the compound as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study demonstrated that the compound selectively targets HDAC6, leading to the apoptosis of cancer cells in vitro and in vivo. This dual functionality—neurological and oncological—positions (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine as a versatile scaffold for multifunctional drug design.
Despite these advancements, challenges remain in the clinical translation of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine. Issues such as dose optimization, long-term safety, and formulation stability need to be addressed in future studies. However, the compound's unique pharmacological profile and recent breakthroughs in its synthesis and application make it a compelling subject for ongoing research. As the field progresses, (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine may emerge as a cornerstone in the development of next-generation therapeutics for complex diseases.
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